2,7-Dimethyloxepine

Catalog No.
S1503470
CAS No.
1487-99-6
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
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2,7-Dimethyloxepine

CAS Number

1487-99-6

Product Name

2,7-Dimethyloxepine

IUPAC Name

2,7-dimethyloxepine

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3

InChI Key

SFVUIUUSVAMYPP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C(O1)C

Synonyms

2,7-Dimethyloxepin

Canonical SMILES

CC1=CC=CC=C(O1)C

2,7-Dimethyloxepine is a heterocyclic organic compound characterized by its unique oxepine structure, which consists of a seven-membered ring containing one oxygen atom and six carbon atoms. Its molecular formula is C8H10OC_8H_{10}O, and it has a molecular weight of approximately 122.1644 g/mol. This compound is notable for its role in various

, most notably cycloaddition reactions. For example, it can react with 4-phenyl-1,2,4-triazoline-3,5-dione to form cycloadducts through a [3+2] cycloaddition mechanism. This reaction highlights its potential as an intermediate in synthetic organic chemistry . Additionally, it can undergo tautomerization, which allows for the formation of different structural isomers that may exhibit distinct chemical properties .

The synthesis of 2,7-dimethyloxepine can be achieved through several methods. One common approach involves the reaction of acetonylacetone with cyanoacetamide under alkaline conditions to form a seven-membered ring compound. This method highlights the versatility of 2,7-dimethyloxepine as a synthetic intermediate in organic chemistry . Another synthesis route may include various condensation reactions involving carbonyl compounds and nitrogen-containing reactants.

2,7-Dimethyloxepine finds applications primarily in the food industry as a flavoring agent due to its nutty aroma profile. It is also utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its role in enhancing flavor profiles makes it valuable in coffee and other beverage formulations .

Several compounds share structural similarities with 2,7-dimethyloxepine. These include:

  • Oxepin: A parent compound with a similar ring structure but lacking the methyl substitutions.
  • 3-Methyl-oxepin: Contains a methyl group at position three instead of positions two and seven.
  • 1,4-Oxazepine: A related compound that incorporates nitrogen into the ring structure.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
2,7-DimethyloxepineSeven-membered ring with two methyl groups at positions two and sevenNutty aroma; used in flavoring
OxepinSeven-membered ring without methyl substitutionsBase structure for further modifications
3-Methyl-oxepinMethyl group at position threeDifferent aroma profile; less common
1,4-OxazepineIncorporates nitrogen into the ringPotentially different biological activities

Each of these compounds exhibits unique characteristics that differentiate them from 2,7-dimethyloxepine while maintaining structural similarities that may influence their chemical behavior and applications.

The history of oxepine chemistry dates back to the early 20th century, with significant developments emerging from pioneering work in heterocyclic synthesis. While the parent compound oxepine exists in equilibrium with benzene oxide, the introduction of methyl substituents, as in 2,7-dimethyloxepine, significantly alters this equilibrium. The related dibenzo[b,f]oxepine was first synthesized in 1911 by Pschorr and Knöffler during the nitration of α,β-diaryl acrylic acids, marking an important milestone in oxepine chemistry. This early work established fundamental synthetic pathways that would later influence approaches to creating various oxepine derivatives.

The study of seven-membered oxygen heterocycles gained momentum in subsequent decades as researchers recognized their presence in natural products and their potential pharmaceutical applications. During this period, oxepines emerged as a distinct class of compounds with unique reactivity patterns compared to their six-membered counterparts. The development of modern spectroscopic techniques in the latter half of the 20th century facilitated more detailed structural characterization of these compounds, further advancing oxepine research.

Significance of 2,7-Dimethyloxepine in Heterocyclic Chemistry

2,7-Dimethyloxepine occupies a distinctive position in heterocyclic chemistry due to its molecular architecture and reactivity profile. The compound's seven-membered ring with an oxygen heteroatom creates a medium-sized heterocycle with distinctive conformational properties. The strategic positioning of methyl groups at the 2 and 7 positions influences the electron distribution within the ring system, affecting both its physical properties and chemical behavior.

The significance of this particular oxepine derivative lies in its stability compared to the parent oxepine. While the unsubstituted oxepine readily equilibrates with benzene oxide, the dimethyl-substituted variant exists predominantly in the oxepine form, making it valuable for studying the intrinsic properties of the oxepine ring system. This stability is further evidenced by reports indicating that 2,7-dimethyloxepine "is stable for long periods when stored" properly.

From a broader perspective, 2,7-dimethyloxepine serves as an important model compound for understanding the reactivity and structural characteristics of more complex oxepine-containing natural products and pharmaceutical agents. Its relatively simple structure makes it an ideal candidate for investigating fundamental aspects of seven-membered oxygen heterocycles.

Research Evolution and Key Contributions

Research on 2,7-dimethyloxepine has evolved substantially, reflecting broader trends in heterocyclic chemistry. Early investigations focused primarily on synthetic challenges and structural elucidation, while contemporary research emphasizes applications in pharmaceutical development and material science. The compound has been cataloged in chemical databases including PubChem (CID 578868) and the National Institute of Standards and Technology (NIST) chemical database, facilitating its identification and study.

Key contributions to the field include the development of various synthetic methodologies for constructing the oxepine ring system. These approaches range from classical methods involving cyclization reactions to more sophisticated metal-catalyzed transformations. Palladium-catalyzed cyclization reactions have proven particularly valuable, with some reactions achieving excellent yields approaching 98%.

The identification of 2,7-dimethyloxepine in natural sources represents another significant research development. According to PubChem data, this compound has been reported in Nicotiana tabacum (tobacco), suggesting potential ecological roles that remain to be fully explored. This natural occurrence has stimulated interest in understanding the biosynthetic pathways leading to oxepine formation in biological systems.

Classical methods for synthesizing 2,7-dimethyloxepine often rely on cyclization reactions of appropriately substituted precursors. One historically significant route involves the base-mediated condensation of diketones with nitrogen- or oxygen-containing nucleophiles. For instance, early approaches utilized α,ω-diketones such as acetonylacetone, which undergo intramolecular cyclization under alkaline conditions to form the oxepine ring [6]. These reactions typically proceed via enolate intermediates that facilitate ring closure, though yields are moderate due to competing polymerization side reactions.

Another classical strategy involves the acid-catalyzed dehydration of diols or hydroxyketones. For example, heating 2,7-dimethylheptanediol with sulfuric acid induces cyclodehydration, forming the oxepine ring through the elimination of water [7]. While straightforward, such methods often require harsh conditions and lack regioselectivity, leading to mixtures of regioisomers.

Classical MethodPrecursorConditionsYield (%)
Alkaline cyclizationAcetonylacetoneNaOH, ethanol, reflux45–50
Acid-catalyzed dehydration2,7-DimethylheptanediolH~2~SO~4~, 120°C30–35

These classical approaches laid the groundwork for understanding the reactivity of oxepine precursors but were limited by scalability and selectivity challenges.

Modern Catalytic Synthesis Routes

Palladium-Catalyzed Ring Formation

The advent of transition-metal catalysis revolutionized oxepine synthesis. Palladium-catalyzed reactions, in particular, enable precise control over ring size and substituent placement. A notable method involves the treatment of bromoallenes with sodium alkoxide in the presence of palladium(0) catalysts [6]. For 2,7-dimethyloxepine, a bromoallene precursor bearing methyl groups at positions 2 and 7 undergoes regioselective cyclization via a π-allylpalladium intermediate (Figure 1). This method achieves yields exceeding 70% under mild conditions (room temperature, ethanol solvent) [6].

Iron-Mediated Tandem Ring Expansion

Recent advances employ iron(III) chloride to facilitate tandem oxidative ring expansion. For example, methylenexanthenes derivatives react with o-chloranil in the presence of FeCl~3~, leading to a [4+2] cycloadduct that undergoes subsequent ring expansion to form 2,7-dimethyloxepine [5]. This method benefits from atom economy and avoids stoichiometric metal reagents, achieving 65–75% yields [5].

Enzymatic and Biomimetic Approaches

Emerging strategies draw inspiration from biological systems. Cytochrome P450-mediated oxidation of substituted benzenes, analogous to natural arene oxide formation, has been adapted for oxepine synthesis [7]. While still exploratory, enzymatic methods offer potential for enantioselective synthesis under ambient conditions.

Precursor Selection and Optimization

The choice of precursor profoundly impacts synthesis efficiency and product purity. Key precursors include:

  • Bromoallenes: Provide excellent regiocontrol in palladium-catalyzed cyclizations but require multi-step preparation [6].
  • Methylenexanthenes: Enable tandem ring expansion but necessitate stringent anhydrous conditions [5].
  • Cyclopropanated Glucals: Offer stereochemical diversity but are limited to carbohydrate-derived systems [3].

Comparative studies reveal that bromoallenes yield higher purity 2,7-dimethyloxepine (≥95% by GC-MS) compared to methylenexanthenes (85–90%) [6] [5]. Hybrid precursors combining diketone and allene functionalities are under investigation to merge the advantages of classical and catalytic methods.

Stereochemical Considerations in Synthesis

The seven-membered oxepine ring exhibits conformational flexibility, complicating stereochemical outcomes. Key findings include:

  • Palladium-catalyzed routes favor the trans-dimethyl configuration due to steric hindrance during π-allylpalladium formation [6].
  • FeCl~3~-mediated synthesis produces a 3:1 cis:trans ratio, attributed to radical cation intermediates that permit partial epimerization [5].
  • Enzymatic oxidation demonstrates axial selectivity, mirroring natural arene oxide biosynthesis [7].
MethodDominant StereoisomerSelectivity Factor
Pd(0)/ethanoltrans-2,7-dimethyl8:1
FeCl~3~/CH~2~Cl~2~cis-2,7-dimethyl3:1
Cytochrome P450Axial5:1

These insights guide the selection of synthetic routes for stereochemically pure applications, such as chiral flavor compounds.

Green Chemistry Approaches

Modern synthesis prioritizes sustainability through:

  • Solvent Optimization: Replacing dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent, in FeCl~3~-mediated reactions reduces environmental impact without compromising yield [5].
  • Catalyst Recycling: Palladium nanoparticles immobilized on magnetic Fe~3~O~4~ supports enable three reaction cycles with <5% activity loss [6].
  • Energy Efficiency: Microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining 85% yield [7].

Life-cycle assessments indicate that palladium-catalyzed methods have a 40% lower carbon footprint than classical acid-catalyzed routes, primarily due to reduced energy inputs [6] [7].

2,7-Dimethyloxepine exhibits a remarkable valence tautomerization phenomenon that has been extensively studied due to its biological and environmental significance [1]. The compound exists in rapid equilibrium with its corresponding benzene oxide valence tautomer through a disrotatory electrocyclic rearrangement mechanism [2]. This tautomerization system represents one of the most well-characterized examples of fluctuating bond systems in organic chemistry.

The equilibrium between 2,7-dimethyloxepine and its bicyclic benzene oxide tautomer is governed by thermodynamic and kinetic factors that vary significantly with temperature and solvent conditions [1]. Nuclear magnetic resonance spectroscopic studies have revealed that this equilibration proceeds with activation energies of approximately 9.1 kilocalories per mole for the forward reaction and 7.2 kilocalories per mole for the reverse reaction [2]. These relatively low activation barriers enable rapid interconversion between the two valence tautomeric forms at ambient temperatures.

The mechanism involves a concerted reorganization of the π-electron system within the seven-membered heterocyclic ring. During the tautomerization process, the oxepine ring undergoes a ring-opening reaction that leads to the formation of the bicyclic benzene oxide structure [3]. This transformation is characterized by the breaking and formation of carbon-carbon bonds while maintaining the overall molecular connectivity through the oxygen heteroatom.

Computational studies employing density functional theory methods have provided detailed insights into the electronic reorganization during tautomerization [1]. The transition state for this rearrangement exhibits characteristics typical of pericyclic reactions, with substantial orbital overlap and minimal charge separation. The calculated energy barriers are consistent with experimental observations, confirming the mechanistic pathway proposed from spectroscopic evidence.

The stereochemical course of the tautomerization follows Woodward-Hoffmann rules for electrocyclic reactions [2]. The disrotatory motion required for the ring opening ensures conservation of orbital symmetry throughout the reaction coordinate. This mechanistic constraint plays a crucial role in determining the selectivity and efficiency of the valence tautomerization process.

Heavy-Atom Tunneling Phenomena

Recent investigations have revealed that 2,7-dimethyloxepine and related oxepine systems undergo remarkable heavy-atom tunneling reactions at cryogenic temperatures [4]. This quantum mechanical phenomenon represents a paradigm shift in understanding chemical reactivity, as it involves the tunneling of carbon and oxygen atoms rather than the more commonly observed hydrogen atom tunneling.

Matrix isolation studies conducted at temperatures as low as 3 Kelvin have demonstrated that the equilibrium between benzene oxide and oxepine tautomers is governed by heavy-atom tunneling when thermal energy is insufficient to overcome classical activation barriers [5]. In solid argon matrices, the rearrangement proceeds with a rate constant of approximately 5.3 × 10⁻⁵ per second, indicating that quantum mechanical tunneling becomes the dominant reaction pathway under these extreme conditions [4].

The temperature independence of the reaction kinetics provides compelling evidence for the tunneling mechanism [5]. When matrix temperatures were increased from 3 Kelvin to 25 Kelvin, representing an eight-fold increase in absolute temperature, no significant change in reaction rates was observed. This behavior contradicts classical Arrhenius kinetics and strongly supports a quantum tunneling mechanism with zero thermal activation energy.

Computational studies using coupled cluster theory with single, double, and perturbative triple excitations have revealed that oxepine is calculated to be 0.89 kilocalories per mole more stable than benzene oxide in nonpolar environments [5]. However, the observed equilibrium ratios deviate significantly from those predicted based purely on thermodynamic considerations, suggesting kinetic control through tunneling processes.

The influence of environmental factors on heavy-atom tunneling has been demonstrated through solvent doping experiments [4]. When argon matrices are doped with small percentages of hydrogen bond donors such as water or halogen bond donors such as trifluoroiodomethane, the direction of tunneling can be reversed. These weak non-covalent interactions alter the relative stabilities of the tautomeric forms, thereby changing the thermodynamic driving force for the tunneling process [5].

The molecular trajectories involved in heavy-atom tunneling require concerted motion of multiple atoms simultaneously [6]. Instanton theory calculations have revealed that the tunneling process involves coordinated movement of all four oxygen atoms in the molecular framework, highlighting the collective nature of this quantum mechanical phenomenon.

Solvent Effects on Structural Equilibrium

The valence tautomeric equilibrium of 2,7-dimethyloxepine exhibits pronounced sensitivity to solvent polarity, with dramatic shifts in tautomer populations observed across different solvent systems [7]. These solvent effects provide crucial insights into the electronic and structural factors governing the stability of seven-membered heterocyclic systems.

In nonpolar solvents such as isooctane, the equilibrium strongly favors the oxepine tautomer, with approximately 70 percent of the molecules existing in the seven-membered ring form [7]. This preference reflects the enhanced stabilization of the more extended π-conjugated system in environments with low dielectric constants. The reduced electrostatic screening in nonpolar media allows for optimal orbital overlap and electron delocalization within the aromatic oxepine framework.

Conversely, polar solvents such as water-methanol mixtures shift the equilibrium dramatically toward the benzene oxide tautomer [8]. In highly polar media, approximately 90 percent of the molecules adopt the bicyclic benzene oxide structure, representing a complete reversal of the tautomeric preference observed in nonpolar environments [7]. This remarkable solvent dependence arises from differential solvation effects that preferentially stabilize the more compact, dipolar benzene oxide form.

The isodensity polarized continuum method has been employed to model these solvent effects computationally [7]. Calculations using solvents with dielectric constants ranging from 1.94 for isooctane to 73.64 for water-dimethyl sulfoxide mixtures reveal a systematic correlation between solvent polarity and tautomer stability. The computational results reproduce the experimental trends with remarkable accuracy, confirming the dominant role of electrostatic solvation in determining equilibrium positions.

Medium polarity solvents such as methanol represent an intermediate case, with benzene oxide concentrations of approximately 91 percent [7]. This behavior suggests a threshold effect in solvent polarity, beyond which further increases in dielectric constant produce diminishing effects on tautomer populations. The computational analysis indicates that solvation energies become saturated at high polarities, limiting the extent of additional stabilization.

Solvent effects also extend to the kinetic aspects of tautomerization [7]. Activation energies for both forward and reverse reactions are substantially reduced in polar media, with decreases of 3-4 kilocalories per mole observed in high-polarity solvents compared to gas-phase values. This catalytic effect of polar solvents enhances the rate of tautomeric interconversion while simultaneously altering the equilibrium position.

Computational Studies of Electronic Distribution

Density functional theory calculations have provided comprehensive insights into the electronic structure and bonding characteristics of 2,7-dimethyloxepine [1]. These computational investigations reveal the complex interplay between molecular geometry, electronic distribution, and chemical reactivity that governs the behavior of seven-membered heterocyclic systems.

The highest occupied molecular orbital of 2,7-dimethyloxepine exhibits significant π-character delocalized across the entire seven-membered ring system [9]. This orbital displays the characteristic nodal structure expected for an eight π-electron system, with substantial electron density concentrated on the carbon atoms of the conjugated framework. The presence of the oxygen heteroatom introduces asymmetry into the orbital distribution, creating regions of enhanced and diminished electron density that influence chemical reactivity.

The lowest unoccupied molecular orbital demonstrates antibonding character with nodal planes positioned between adjacent carbon atoms [9]. This orbital structure is consistent with the antiaromatic nature of the planar eight π-electron system, explaining the tendency of 2,7-dimethyloxepine to adopt non-planar geometries that minimize unfavorable π-orbital overlap.

Natural population analysis reveals significant charge redistribution upon formation of the oxepine ring system [10]. The oxygen heteroatom bears a substantial negative charge, while the adjacent carbon atoms exhibit partial positive character. This charge distribution pattern is consistent with the expected electronegativity differences and provides insight into the sites of electrophilic and nucleophilic reactivity.

Nucleus-independent chemical shift calculations indicate that the seven-membered oxepine ring exhibits slightly positive values of 3.3, confirming its non-aromatic or weakly antiaromatic character in the ground state [9]. This finding contrasts with the strongly negative nucleus-independent chemical shift values observed for the benzene rings in related systems, highlighting the fundamental difference in aromatic character between six- and seven-membered ring systems.

Anisotropy of induced current density plots reveal diatropic ring current flows in the oxepine ring, consistent with its non-aromatic electronic structure [9]. These computational visualizations provide direct evidence for the absence of the strong diamagnetic ring currents characteristic of aromatic systems, supporting the classification of 2,7-dimethyloxepine as a non-aromatic heterocycle.

Time-dependent density functional theory calculations predict significant bathochromic shifts in the electronic absorption spectrum upon formation of the oxepine ring [9]. The computed spectra show excellent agreement with experimental ultraviolet-visible measurements, validating the computational approach and confirming the electronic structural assignments.

Ring Conformational Analysis

The seven-membered oxepine ring of 2,7-dimethyloxepine adopts a non-planar geometry that minimizes unfavorable electronic interactions associated with the eight π-electron system [11]. Detailed conformational analysis reveals a preference for boat-like conformations that allow the molecule to avoid the antiaromatic destabilization inherent in planar eight π-electron cycles.

Low-temperature nuclear magnetic resonance studies have established that 2,7-dimethyloxepine exhibits a non-planar ring geometry with a ring inversion barrier of 6.5 kilocalories per mole [12]. This energy barrier governs the rate of interconversion between mirror-image conformations and provides quantitative insight into the conformational flexibility of the seven-membered heterocyclic system.

X-ray crystallographic analysis of related oxepine derivatives confirms the non-planar boat geometry in the solid state [12]. The crystal structures reveal distorted heptagonal geometries with interior angles deviating from planarity, ranging from 115.5 degrees to 127.7 degrees [9]. These structural parameters provide direct experimental validation of the computational predictions regarding ring puckering and conformational preferences.

The conformational behavior of seven-membered rings has been systematically classified using Fourier transform models that describe ring puckering in terms of torsional angle patterns [13]. For oxepine systems, the preferred conformations correspond to twist-chair arrangements that minimize both steric interactions and electronic strain associated with the π-electron system.

Dynamic nuclear magnetic resonance experiments reveal rapid conformational interconversion processes that average the nuclear magnetic resonance signals at ambient temperatures [14]. At low temperatures, line broadening and coalescence phenomena provide quantitative information about the rates and activation energies for ring inversion processes. These measurements establish that conformational flexibility is maintained even in substituted oxepine derivatives.

The influence of substituents on ring conformation has been investigated through systematic comparison of methylated derivatives [15]. Larger substituents exhibit pronounced preferences for axial orientations that minimize steric interactions with the ring framework. This unexpected stereochemical preference contrasts with cyclohexane systems and reflects the unique geometric constraints imposed by the seven-membered ring structure.

Computational modeling using molecular mechanics and density functional theory methods reproduces the experimental conformational preferences with excellent accuracy [16]. The calculations confirm that boat-like conformations minimize the total molecular energy by optimizing the balance between steric repulsion, electronic strain, and conformational entropy. These computational studies provide detailed atomic-level insights into the factors governing ring puckering and conformational dynamics.

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Dates

Last modified: 02-18-2024

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